

Phenyl N-cyclohexylcarbamate crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclohexyl phenylcarbamate*

Cat. No.: *B1582200*

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure Analysis of Phenyl N-cyclohexylcarbamate

Introduction

Significance of Carbamates in Drug Development

The carbamate functional group is a cornerstone in medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capability, and conformational influence.^[1] As bioisosteres of the peptide bond, carbamates are integral to the design of peptidomimetics, enhancing metabolic stability and cell permeability.^[1] Their ability to engage in hydrogen bonding via the carboxyl group and the NH backbone allows for precise interactions with biological targets like enzymes and receptors, making them a versatile scaffold in drug design.
^[1]

Phenyl N-cyclohexylcarbamate: An Overview

Phenyl N-cyclohexylcarbamate ($C_{13}H_{17}NO_2$) is a carbamate derivative that serves as an excellent model compound for studying the structural nuances of this functional class.^[2] Its structure combines a rigid phenyl group with a flexible cyclohexyl moiety, linked by the carbamate bridge. Understanding the three-dimensional arrangement of these components is crucial for predicting how similar structures might interact with biological macromolecules.

The Critical Role of Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. For drug development professionals, this technique provides an unparalleled level of detail, revealing the exact conformation of a molecule and the intricate network of intermolecular interactions that govern its packing in the solid state. This information is vital for structure-activity relationship (SAR) studies, computational modeling, and understanding physicochemical properties like solubility and stability.

Synthesis and Crystallization: The Foundation of Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Rationale for Synthesis Pathway Selection

The synthesis of phenyl N-cyclohexylcarbamate is efficiently achieved through a nucleophilic substitution reaction. This method is widely adopted for carbamate synthesis due to its reliability and high yield. The chosen pathway involves the reaction of phenyl chloroformate with cyclohexylamine in the presence of a base, triethylamine, which acts as a scavenger for the hydrochloric acid byproduct.^[3] This prevents the protonation of the cyclohexylamine, ensuring it remains a potent nucleophile. Dichloromethane is selected as the solvent for its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction is complete.^[3]

Step-by-Step Synthesis Protocol

This protocol is adapted from the established literature for the synthesis of phenyl N-cyclohexylcarbamate.^[3]

- **Reactant Preparation:** In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (0.01 M) and triethylamine (0.012 M) in 20 mL of dichloromethane.
- **Addition of Phenyl Chloroformate:** Add phenyl chloroformate (0.01 M) dropwise to the stirred solution at room temperature. The dropwise addition is crucial to control the exothermic nature of the reaction.

- Reaction Completion: Continue stirring the reaction mixture for 30 minutes after the addition is complete to ensure the reaction goes to completion.
- Workup and Purification:
 - Reduce the volume of dichloromethane using a rotary evaporator.
 - Wash the resulting solid with 1M HCl to remove any unreacted triethylamine and cyclohexylamine.
 - Filter the mixture to isolate the crude solid product.
 - The crude product is then purified by recrystallization to yield single crystals suitable for X-ray diffraction.[3]

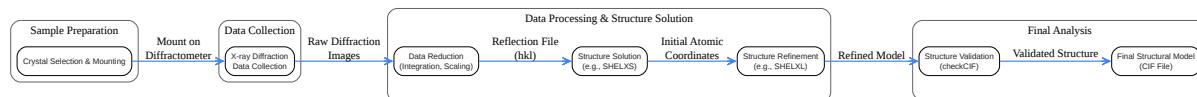
The Art and Science of Single Crystal Growth

Crystallization is a purification technique based on the principles of solubility, where a saturated hot solution is allowed to cool, leading to the formation of pure compound crystals as the solute's solubility decreases.[4] The quality of the resulting crystal is paramount for a successful SC-XRD experiment.

The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[5] This differential solubility is the driving force for crystallization upon cooling.[4] For phenyl N-cyclohexylcarbamate, ethyl acetate has been identified as an effective solvent for producing high-quality, colorless needle-like crystals.[3]

This protocol outlines the slow evaporation technique, a common and effective method for growing single crystals.[5][6]

- Dissolution: Place the crude phenyl N-cyclohexylcarbamate solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate—just enough to completely dissolve the solid with gentle swirling and heating.[4]
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is critical to prevent impurities from being incorporated into the crystal lattice.


- Slow Cooling and Crystallization: Cover the flask with a watch glass or perforated parafilm to allow for slow solvent evaporation. Set the flask aside in a vibration-free location at room temperature. Slow cooling is essential for the growth of large, well-ordered crystals.[4]
- Crystal Isolation: Once a sufficient number of crystals have formed, isolate them by filtration.
- Washing and Drying: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces. Allow the crystals to air dry completely.[5]

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Architecture

SC-XRD analysis is the gold standard for determining the three-dimensional structure of a molecule. The workflow involves several key stages, from data collection to structure refinement.

Experimental Workflow for SC-XRD Analysis

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment.

[Click to download full resolution via product page](#)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing

A suitable single crystal of phenyl N-cyclohexylcarbamate (dimensions $\sim 0.28 \times 0.11 \times 0.09$ mm) is mounted on a diffractometer, such as a Bruker Kappa APEXII CCD.^[3] The crystal is cooled (typically to 296 K) and irradiated with monochromatic X-rays (Mo K α radiation, $\lambda = 0.71073$ Å).^[3] As the crystal is rotated, a series of diffraction patterns are collected. These raw data are then processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like absorption, using a multi-scan method like SADABS), and reducing the data to a list of unique reflections with their intensities and standard deviations (a .hkl file).^[3]

Structure Solution and Refinement

The ultimate goal is to create a model of the atomic arrangement that accurately reproduces the experimentally observed diffraction data.

- **Structure Solution:** The processed diffraction data are used to solve the "phase problem" and generate an initial electron density map. Programs like SHELXS97 employ direct methods to achieve this, providing an initial, approximate model of the molecule's structure.^[3]
- **Structure Refinement:** This initial model is then refined against the experimental data using a least-squares method, typically with software like SHELXL97.^[3] In this iterative process, atomic parameters (coordinates, thermal displacement) are adjusted to minimize the difference between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model, although some, like the N-H hydrogen, may be located from the difference map and refined independently.^[3] The quality of the final model is assessed by R-factors (R1, wR2) and the goodness of fit (S); lower values indicate a better fit.^[3]

Analysis of the Crystal Structure of Phenyl N-cyclohexylcarbamate

The refined crystallographic model provides a wealth of structural information.

Crystallographic Data Summary

The crystallographic data for phenyl N-cyclohexylcarbamate provides a detailed snapshot of its solid-state structure.^[3]

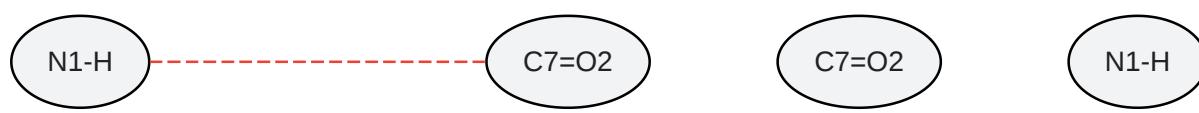
Parameter	Value
Chemical Formula	C ₁₃ H ₁₇ NO ₂
Molecular Weight (Mr)	219.28
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	11.4724 (11)
b (Å)	9.3554 (8)
c (Å)	11.5212 (10)
β (°)	92.380 (5)
Volume (V) (Å ³)	1235.49 (19)
Z (molecules/unit cell)	4
Temperature (K)	296
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
R[F ² > 2σ(F ²)] (R1)	0.046
wR(F ²)	0.127
Goodness-of-fit (S)	0.99

Data sourced from Shahwar et al. (2009).[\[3\]](#)[\[7\]](#)

Molecular Geometry and Conformation

The analysis reveals key structural features:

- Planarity: The benzene ring is planar, as expected. The central carbamate group (O1/O2/C7/N1) is also planar.[\[3\]](#)
- Dihedral Angles: The dihedral angle between the plane of the benzene ring and the basal plane of the cyclohexyl ring is a significant 49.55 (8)°.[\[3\]](#)[\[7\]](#) This twist is a critical


conformational feature that would influence how the molecule docks into a receptor binding site.

- Cyclohexyl Conformation: The cyclohexyl ring adopts a stable chair conformation.[3]

Supramolecular Assembly: The Role of Intermolecular Interactions

In the crystal lattice, individual molecules of phenyl N-cyclohexylcarbamate are not isolated. They are organized into a larger, ordered structure through non-covalent interactions.

The most significant intermolecular force is a classic N—H \cdots O hydrogen bond. The hydrogen atom on the carbamate nitrogen (N1) acts as a hydrogen bond donor, while the carbonyl oxygen (O2) of an adjacent molecule acts as the acceptor.[3][7] This interaction links the molecules into infinite chains that propagate along the[8] crystallographic direction.[3][7]

[Click to download full resolution via product page](#)

Caption: Intermolecular N—H \cdots O Hydrogen Bonding Interaction.

D—H \cdots A	d(D-H), Å	d(H \cdots A), Å	d(D \cdots A), Å	\angle (DHA), °	Symmetry Code
N1— H1N \cdots O2i	0.849(19)	2.018(19)	2.865(2)	175(2)	x, y+1, z

Data sourced from Shahwar et al. (2009).[3]

Spectroscopic Characterization: A Complementary View

While SC-XRD provides the definitive solid-state structure, spectroscopic methods like NMR and IR provide complementary information about the molecule's structure in solution and its

functional groups.

Predicted Spectroscopic Signatures

Based on the known structure and data from analogous compounds, the following spectroscopic characteristics can be predicted.[9][10]

- ^1H NMR: The spectrum would show characteristic signals for the aromatic protons on the phenyl ring (likely in the δ 7.0-7.4 ppm region), a signal for the N-H proton (its chemical shift would be concentration-dependent), and multiplets for the protons of the cyclohexyl ring.[9][10]
- ^{13}C NMR: The carbon spectrum would display signals for the carbonyl carbon of the carbamate group (around δ 150-155 ppm), distinct signals for the aromatic carbons, and signals for the carbons of the cyclohexyl ring.[9]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp N-H stretching vibration (around $3300\text{-}3400\text{ cm}^{-1}$), C=O stretching of the carbamate (around $1700\text{-}1730\text{ cm}^{-1}$), C-O stretching, and C-H stretching bands for the aromatic and aliphatic groups.[10]

Conclusion: Integrating Structural Insights for Drug Development

The comprehensive structural analysis of phenyl N-cyclohexylcarbamate provides a detailed blueprint of its molecular architecture and solid-state packing. For researchers in drug development, this information is invaluable. The precise knowledge of bond angles, conformational twists, and the specific hydrogen bonding motifs that drive intermolecular recognition offers a powerful tool for designing next-generation therapeutics with improved affinity, selectivity, and physicochemical properties. This guide demonstrates a multi-faceted approach, integrating synthesis, crystallization, and advanced structural elucidation to provide a complete and actionable understanding of a key chemical entity.

References

- Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.

- Shahwar, D., Tahir, M. N., Ahmad, N., Ullah, S., & Khan, M. A. (2009). Phenyl N-cyclohexylcarbamate. *Acta Crystallographica Section E: Structure Reports Online*, 66(Pt 1), o22.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
- EPFL. (n.d.). Guide for crystallization.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 278882, phenyl N-cyclohexylcarbamate.
- ResearchGate. (2009). Phenyl N-cyclohexylcarbamate.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. *Journal of Medicinal Chemistry*, 58(7), 2895–2940.
- RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. *Chemical Society Reviews*.
- Lanzhou Institute of Chemical Physics. (2013). LICP Develops New Method for Synthesizing Cyclohexylcarbamate.
- Bissonnette, C., et al. (2020). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. *Molecules*, 25(18), 4287.
- BenchChem. (n.d.). Technical Guide: Spectroscopic Analysis of Phenyl-Substituted Alkynols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenyl N-cyclohexylcarbamate | C13H17NO2 | CID 278882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenyl N-cyclohexylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]
- 9. Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Phenyl N-cyclohexylcarbamate crystal structure analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582200#phenyl-n-cyclohexylcarbamate-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com